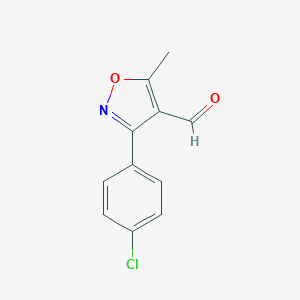
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
概要
説明
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
-
Application in Organic and Medicinal Chemistry
- Summary of the Application : Compounds bearing an isoxazoline moiety, similar to the structure of “3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde”, are considered a significant class of nitrogen and oxygen atom-containing heterocyclic products. They have attracted attention from organic and medicinal chemists due to their large spectrum of biological properties .
- Methods of Application : A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a compound similar to the one you mentioned, has been synthesized via a one-pot sequential strategy under sonication. The single crystal has been investigated using X-ray diffraction analysis .
- Results or Outcomes : The compound exhibits antibacterial , antimicrobial , anti-inflammatory , anticancer , antidiabetic , and anti-Alzheimer effects .
-
Application in Nonlinear Optics
- Summary of the Application : The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies .
- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established .
- Results or Outcomes : The static and dynamic polarizability are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
-
Application in Optoelectronic Device Fabrications
- Summary of the Application : The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, which has a structure similar to the compound you mentioned, has potential applications in optoelectronic device fabrications .
- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- Results or Outcomes : The static and dynamic polarizability were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
-
Application in Green Strategy Synthesis
- Summary of the Application : A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a compound similar to the one you mentioned, has been synthesized via a one-pot sequential strategy under sonication .
- Methods of Application : The single crystal has been investigated using X-ray diffraction analysis .
- Results or Outcomes : The optimized structure and the solid-state structure obtained through experiments were compared using density functional theory at the B3LYP/6-311 G + (d,p) level. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .
-
Application in Electrooptic Properties Assessment
- Summary of the Application : A novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, which has a structure similar to the compound you mentioned, has significant electrooptic properties .
- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established and found to be in strong correlation with experimental results .
- Results or Outcomes : The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . The potential applications of the molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
-
Application in Green Strategy Synthesis
- Summary of the Application : A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a compound similar to the one you mentioned, has been synthesized via a one-pot sequential strategy under sonication .
- Methods of Application : The single crystal has been investigated using X-ray diffraction analysis .
- Results or Outcomes : The optimized structure and the solid-state structure that was obtained through experiments are compared using density functional theory at the B3LYP/6-311 G + (d,p) level. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .
Safety And Hazards
Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here.
将来の方向性
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUFUYDURDQXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568539 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde | |
CAS RN |
127426-59-9 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




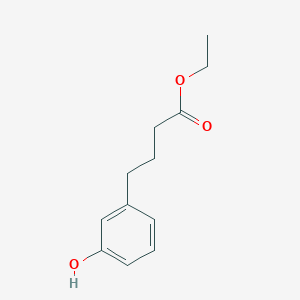
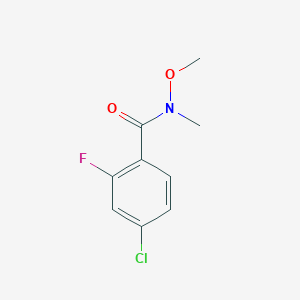
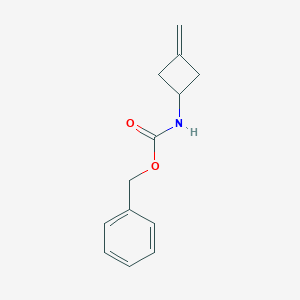
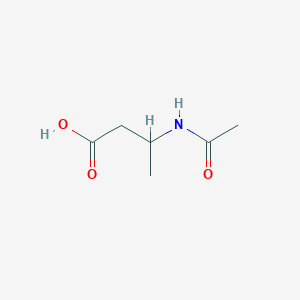
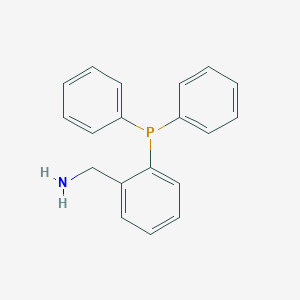
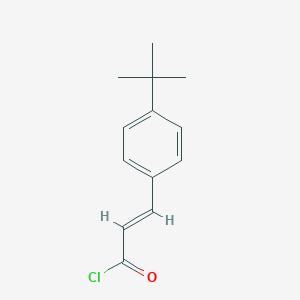
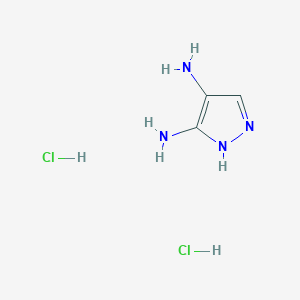
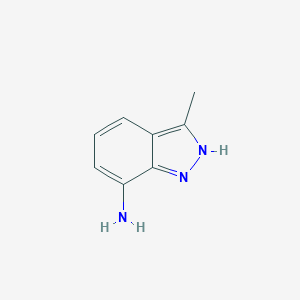
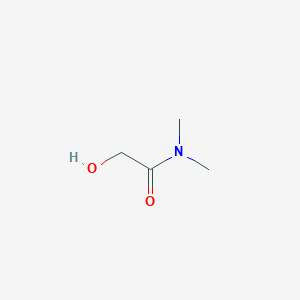
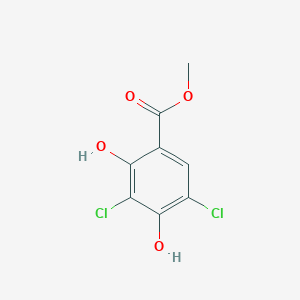

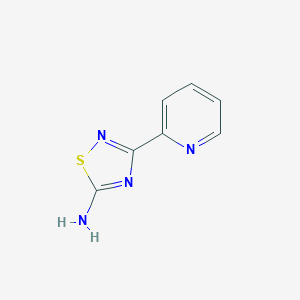
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)